![molecular formula C8H10Cl3N B13583647 [(2,5-Dichlorophenyl)methyl](methyl)aminehydrochloride](/img/structure/B13583647.png)
[(2,5-Dichlorophenyl)methyl](methyl)aminehydrochloride
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Overview
Description
(2,5-Dichlorophenyl)methylaminehydrochloride is a chemical compound with the molecular formula C8H10Cl3N. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)methylaminehydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of (2,5-Dichlorophenyl)methylaminehydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2,5-Dichlorophenyl)methylaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methylaminehydrochloride
- (3,5-Dichlorophenyl)methylaminehydrochloride
- (2,5-Dichlorophenyl)ethylaminehydrochloride
Uniqueness
(2,5-Dichlorophenyl)methylaminehydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure makes it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
(2,5-Dichlorophenyl)methylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties. The information presented is based on various scientific studies and findings.
- Molecular Formula : C₈H₈Cl₂N·HCl
- Molecular Weight : Approximately 221.06 g/mol
- Structure : The compound consists of a dichlorophenyl group attached to a methylamine moiety, enhancing its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that (2,5-Dichlorophenyl)methylamine hydrochloride exhibits several biological activities:
-
Antimicrobial Activity :
- Several derivatives of this compound have shown significant antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Activity :
- Neuropharmacological Effects :
The biological effects of (2,5-Dichlorophenyl)methylamine hydrochloride are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : By binding to neurotransmitter receptors, it can modulate signaling pathways associated with mood regulation and psychotropic effects.
Case Study 1: Antimicrobial Efficacy
A study tested the antimicrobial efficacy of (2,5-Dichlorophenyl)methylamine hydrochloride against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL against S. aureus.
- Zone of Inhibition : 15 mm against C. albicans.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis showed an increase in early apoptotic cells by 30% compared to controls.
Research Findings Summary Table
Properties
Molecular Formula |
C8H10Cl3N |
---|---|
Molecular Weight |
226.5 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H |
InChI Key |
AQMZVZGHEAQELO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)Cl.Cl |
Origin of Product |
United States |
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